molecular formula C22H31NO3S B11416923 3-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)propanamide

3-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)propanamide

Katalognummer: B11416923
Molekulargewicht: 389.6 g/mol
InChI-Schlüssel: QKRLAMBABJSQNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)propanamide is a complex organic compound characterized by its unique structural components, including a cyclohexyl group, a dioxido-dihydrothiophenyl moiety, and an isopropylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydrothiophenyl Moiety: This can be achieved through the oxidation of a thiophene derivative using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Cyclohexyl Group: This step might involve a Friedel-Crafts alkylation reaction where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propanamide Backbone: This can be synthesized through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The dioxido-dihydrothiophenyl moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the dioxido groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxido-dihydrothiophenyl moiety could be involved in redox reactions, while the aromatic rings might participate in π-π interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-cyclohexyl-N-(2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)propanamide: Lacks the dioxido groups, potentially altering its reactivity and biological activity.

    3-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylpropanamide: Lacks the isopropyl group, which might affect its steric properties and interactions with targets.

Uniqueness

The presence of both the dioxido-dihydrothiophenyl moiety and the isopropylphenyl group in 3-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)propanamide makes it unique. These structural features could confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Eigenschaften

Molekularformel

C22H31NO3S

Molekulargewicht

389.6 g/mol

IUPAC-Name

3-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C22H31NO3S/c1-17(2)19-9-11-20(12-10-19)23(21-14-15-27(25,26)16-21)22(24)13-8-18-6-4-3-5-7-18/h9-12,14-15,17-18,21H,3-8,13,16H2,1-2H3

InChI-Schlüssel

QKRLAMBABJSQNP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.